molecular formula C11H13N B15309264 3-(2,5-Dimethylphenyl)propanenitrile

3-(2,5-Dimethylphenyl)propanenitrile

Cat. No.: B15309264
M. Wt: 159.23 g/mol
InChI Key: GWUOEPNBQGXBOU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further connected to a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Another method involves the use of Grignard reagents. In this approach, 2,5-dimethylbenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with acrylonitrile to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the ammoxidation of 2,5-dimethylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, to produce the nitrile compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.

Comparison with Similar Compounds

3-(2,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:

  • 3-(2,4-Dimethylphenyl)propanenitrile
  • 3-(3,5-Dimethylphenyl)propanenitrile
  • 3-(2,6-Dimethylphenyl)propanenitrile

These compounds share a similar structural framework but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound may influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4H2,1-2H3

InChI Key

GWUOEPNBQGXBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC#N

Origin of Product

United States

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